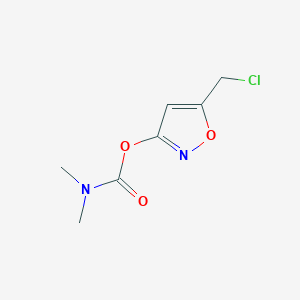

5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate

Description

5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 5 and a dimethylcarbamate moiety at position 2. Oxazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

CAS No. |

83014-79-3 |

|---|---|

Molecular Formula |

C7H9ClN2O3 |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

[5-(chloromethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C7H9ClN2O3/c1-10(2)7(11)12-6-3-5(4-8)13-9-6/h3H,4H2,1-2H3 |

InChI Key |

MCABXMXUZTWOLH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=NOC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate can be achieved through a one-pot synthesis method. This involves the reaction of aldoximes with 2,3-dichloro-1-propene, which serves both as a solvent and reagent . The reaction is effective for oximes of both aromatic and aliphatic aldehydes. The excess 2,3-dichloro-1-propene is recovered after the reaction, making the process efficient and cost-effective .

Industrial Production Methods: In industrial settings, the production of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including substitution reactions. The isoxazole ring is known for its reactivity with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include hydroxylamine, 2,3-dichloro-1-propene, and various nucleophiles. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .

Major Products: The major products formed from the reactions of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate depend on the specific nucleophiles used. For example, the reaction with hydroxylamine can yield isoxazole derivatives with various functional groups .

Scientific Research Applications

5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate can be contextualized by comparing it to analogous oxazole and thiazole derivatives.

Table 1: Comparative Analysis of Selected Oxazole/Thiazole Carbamates

Structural and Functional Differences

Substituent Effects :

- The chloromethyl group in the target compound increases electrophilicity compared to the hydroxymethyl (HOCH₂) or tert-butyl (t-Bu) groups in analogs . This enhances reactivity in nucleophilic substitution reactions, making it suitable for covalent bonding in pesticidal applications.

- Trifluoromethyl (CF₃) in ’s compound improves metabolic stability and lipophilicity, contrasting with the chloromethyl group’s higher reactivity .

Synthetic Routes :

- The target compound’s synthesis likely involves carbamate formation via coupling reagents (e.g., EDCI/HOBt), as seen in for pyrazole-carboxamides (yields: 60–70%) . However, direct data on its synthesis efficiency is absent.

- Thiazolylmethyl carbamates () employ similar coupling strategies but require additional steps for thiazole ring formation .

Research Findings and Data Gaps

- Biological Data : Evidence lacks direct bioactivity studies for this compound, necessitating extrapolation from structural analogs.

- Synthetic Optimization : Yields and purity metrics (e.g., 95% purity in –8) highlight the need for optimized protocols for the target compound .

Biological Activity

5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate is a compound that has garnered interest in various fields, particularly in agrochemistry and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

- Molecular Formula : C7H10ClN2O3

- Molecular Weight : 202.62 g/mol

- Structure : The compound features a chloromethyl group attached to an oxazole ring, which is further substituted with a dimethylcarbamate moiety.

This compound exhibits several biological activities primarily attributed to its structural components:

- Insecticidal Activity : The compound has shown effectiveness against various insect pests. Its mechanism involves the disruption of neurotransmission in insects, leading to paralysis and death. Studies indicate that it interacts with the nervous system of target insects, similar to other carbamate derivatives .

- Antimicrobial Properties : Preliminary research suggests that this compound possesses antimicrobial activity against certain bacterial strains. The oxazole ring is believed to play a crucial role in enhancing its bioactivity by interfering with microbial cell wall synthesis .

- Potential Anticancer Activity : Some studies have indicated that oxazole derivatives can exhibit cytotoxic effects on cancer cell lines. Although specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth through apoptosis induction .

Efficacy Against Biological Targets

The biological efficacy of this compound can be summarized in the following table:

Insecticidal Activity Study

A study conducted by researchers evaluated the insecticidal properties of this compound against Myzus persicae (green peach aphid). The results demonstrated a significant reduction in aphid populations when exposed to varying concentrations of the compound over a period of 48 hours. The LC50 value was determined to be approximately 15 mg/L, indicating potent insecticidal activity .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of the compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

A preliminary screening of related oxazole derivatives indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. While specific studies on this compound are still needed, these findings suggest potential avenues for further research into its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.